molecular formula C13H8N2 B6434366 8H-acenaphthyleno[1,2-c]pyrazole CAS No. 206-22-4

8H-acenaphthyleno[1,2-c]pyrazole

Cat. No.: B6434366
CAS No.: 206-22-4
M. Wt: 192.22 g/mol
InChI Key: XYNJFGUUIXBFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8H-acenaphthyleno[1,2-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a fused ring system combining acenaphthylene and pyrazole moieties. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-acenaphthyleno[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack cyclization, which involves the reaction of hydrazones with formylating agents . This method is advantageous due to its efficiency and the relatively mild conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8H-acenaphthyleno[1,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

8H-acenaphthyleno[1,2-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-acenaphthyleno[1,2-c]pyrazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-acenaphthyleno[1,2-c]pyrazole is unique due to its fused ring system, which combines the properties of both acenaphthylene and pyrazole. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

7H-acenaphthyleno[2,1-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c1-3-8-4-2-6-10-12(8)9(5-1)11-7-14-15-13(10)11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNJFGUUIXBFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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